molecular formula C15H21NO4S B2444600 3-[1-(2-Methylbenzenesulfonyl)piperidin-4-yl]propanoic acid CAS No. 1284961-18-7

3-[1-(2-Methylbenzenesulfonyl)piperidin-4-yl]propanoic acid

Cat. No.: B2444600
CAS No.: 1284961-18-7
M. Wt: 311.4
InChI Key: SNTUPIMVSQFIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-Methylbenzenesulfonyl)piperidin-4-yl]propanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring substituted with a 2-methylphenylsulfonyl group and a propanoic acid moiety

Scientific Research Applications

3-[1-(2-Methylbenzenesulfonyl)piperidin-4-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Methylbenzenesulfonyl)piperidin-4-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Methylphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2-methylbenzenesulfonyl chloride under basic conditions.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The process is scaled up to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Methylbenzenesulfonyl)piperidin-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[1-(2-Methylbenzenesulfonyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid
  • (2S,3S)-3-FORMYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}METHYL PENTANOIC ACID

Uniqueness

3-[1-(2-Methylbenzenesulfonyl)piperidin-4-yl]propanoic acid is unique due to its specific structural features, such as the combination of a piperidine ring with a 2-methylphenylsulfonyl group and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-[1-(2-methylphenyl)sulfonylpiperidin-4-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-12-4-2-3-5-14(12)21(19,20)16-10-8-13(9-11-16)6-7-15(17)18/h2-5,13H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTUPIMVSQFIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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